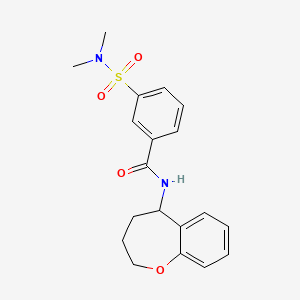
3-(dimethylsulfamoyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dimethylsulfamoyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a tetrahydrobenzoxepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylsulfamoyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoic acid with an amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonylation, where the benzamide is treated with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Construction of the Tetrahydrobenzoxepin Moiety: This step involves the cyclization of an appropriate precursor, such as a hydroxyphenyl ethyl ether, under acidic or basic conditions to form the tetrahydrobenzoxepin ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield, and implementing purification techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzamide or the tetrahydrobenzoxepin ring, potentially leading to the formation of amines or dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dihydro derivatives.
Substitution: Various substituted benzamides and benzoxepins.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(dimethylsulfamoyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide is not fully elucidated but may involve:
Molecular Targets: Potential targets include enzymes or receptors that interact with the benzamide or sulfamoyl groups.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylsulfamoyl)benzamide: Lacks the tetrahydrobenzoxepin moiety.
N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide: Lacks the dimethylsulfamoyl group.
Benzamide derivatives: Various substitutions on the benzamide core.
Uniqueness
3-(dimethylsulfamoyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide is unique due to the combination of the dimethylsulfamoyl group and the tetrahydrobenzoxepin ring, which may confer distinct biological activities and chemical reactivity compared to other benzamide derivatives.
Properties
IUPAC Name |
3-(dimethylsulfamoyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-21(2)26(23,24)15-8-5-7-14(13-15)19(22)20-17-10-6-12-25-18-11-4-3-9-16(17)18/h3-5,7-9,11,13,17H,6,10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAFUQCDKBMJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2CCCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-[4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl]propyl]acetamide](/img/structure/B7055778.png)
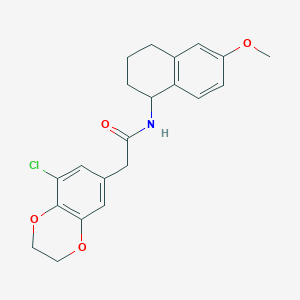
![7-N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide](/img/structure/B7055799.png)
![1-[(3,4-Dichlorophenyl)-phenylmethyl]-3-(3-hydroxy-4-methoxybutyl)urea](/img/structure/B7055804.png)
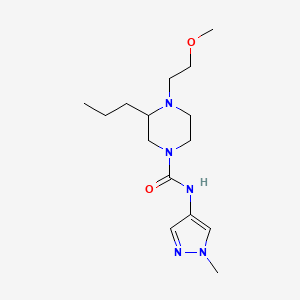
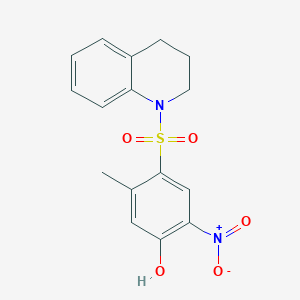
![N-[2-(methylcarbamoyl)cyclopentyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7055816.png)
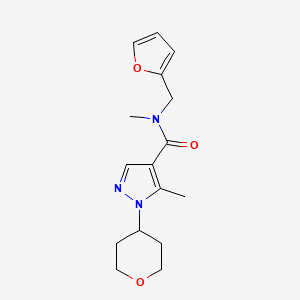
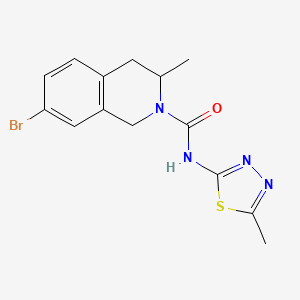
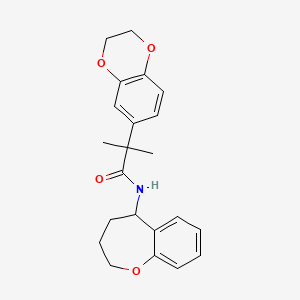
![2-[4-(3-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7055868.png)
![(2R,3S)-4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-2-methylmorpholine-3-carboxamide](/img/structure/B7055873.png)
![1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7055880.png)
![1,3-Dimethyl-4-[[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]amino]-2,6-dioxopyrimidine-5-carbonitrile](/img/structure/B7055886.png)
